molecular formula C9H4Br2ClF3O B13719244 4'-Bromo-2'-chloro-3'-(trifluoromethyl)phenacyl bromide

4'-Bromo-2'-chloro-3'-(trifluoromethyl)phenacyl bromide

Cat. No.: B13719244
M. Wt: 380.38 g/mol
InChI Key: GCISWIUIDWNCDV-UHFFFAOYSA-N
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Description

4’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl bromide is a chemical compound with the molecular formula C9H5BrClF3O. It is also known by its IUPAC name, 2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone . This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl bromide structure. It is a solid powder that is typically stored at ambient temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl bromide typically involves the bromination of a precursor compound. One common method involves the bromination of 4’-chloro-3’-(trifluoromethyl)acetophenone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform . The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl bromide may involve large-scale bromination reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl bromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted phenacyl derivatives.

    Oxidation: The major products include phenacyl ketones or carboxylic acids.

    Reduction: The major products are phenacyl alcohols.

Scientific Research Applications

4’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl bromide involves its ability to undergo nucleophilic substitution reactions. The bromine atom is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it useful in the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl bromide is unique due to the presence of both bromine and chlorine atoms along with a trifluoromethyl group. This combination of substituents imparts distinct reactivity and chemical properties, making it valuable in various synthetic applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromine and chlorine atoms provide sites for further chemical modifications .

Properties

Molecular Formula

C9H4Br2ClF3O

Molecular Weight

380.38 g/mol

IUPAC Name

2-bromo-1-[4-bromo-2-chloro-3-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4Br2ClF3O/c10-3-6(16)4-1-2-5(11)7(8(4)12)9(13,14)15/h1-2H,3H2

InChI Key

GCISWIUIDWNCDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CBr)Cl)C(F)(F)F)Br

Origin of Product

United States

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